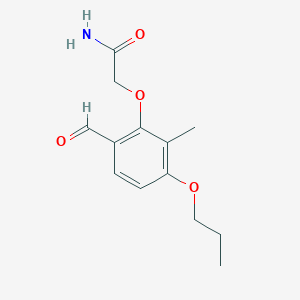
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO4 It is a derivative of phenoxyacetamide and contains functional groups such as formyl, methyl, and propoxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-propoxyphenol and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-methyl-3-propoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-methyl-3-propoxyphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with ammonia or an amine to form the corresponding amide, 2-(2-methyl-3-propoxyphenoxy)acetamide.
Formylation: Finally, the formyl group is introduced using a formylating agent, such as formic acid or formic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(6-Carboxy-2-methyl-3-propoxyphenoxy)acetamide.
Reduction: 2-(6-Hydroxymethyl-2-methyl-3-propoxyphenoxy)acetamide.
Substitution: 2-(6-Nitro-2-methyl-3-propoxyphenoxy)acetamide.
科学的研究の応用
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxyacetamide moiety may interact with biological membranes or receptors, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a propoxy group.
2-(6-Formyl-2-methylphenoxy)acetamide: Lacks the propoxy group.
2-(6-Formyl-2-methyl-3-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds.
特性
CAS番号 |
820237-70-5 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO4/c1-3-6-17-11-5-4-10(7-15)13(9(11)2)18-8-12(14)16/h4-5,7H,3,6,8H2,1-2H3,(H2,14,16) |
InChIキー |
IXVJVDBWIFQSOU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


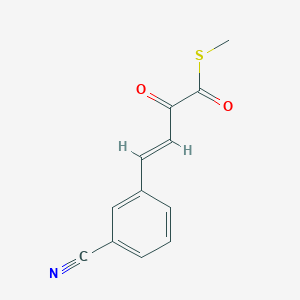

![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
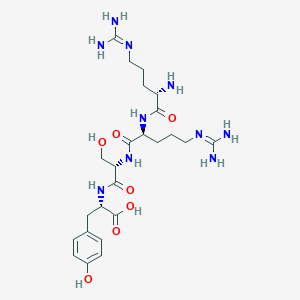
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)

![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
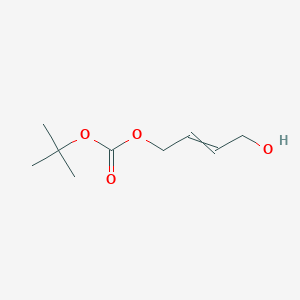
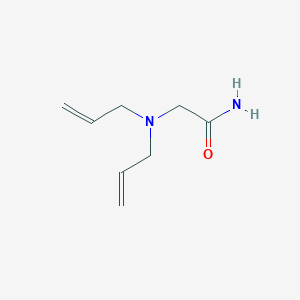


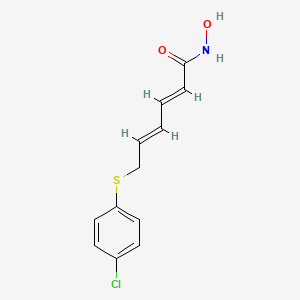
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
